molecular formula C11H18F2N2O B1434969 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine CAS No. 1894014-81-3

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Cat. No.: B1434969
CAS No.: 1894014-81-3
M. Wt: 232.27 g/mol
InChI Key: CTTCZYHBRDOVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features two piperidine rings, one of which is a 4,4-difluoropiperidine—a privileged scaffold in drug design known for its ability to modulate the physiochemical properties of a molecule, such as its pKa, metabolic stability, and membrane permeability . The geminal difluoro group at the 4-position of the piperidine ring is a common strategy to impart conformational restraint and enhance passive permeability in drug candidates . The second, carbonyl-linked piperidine ring offers a versatile vector for further functionalization, making this compound a valuable bifunctional building block. Compounds containing the 4,4-difluoropiperidine moiety have demonstrated significant research value in neuroscience, particularly as potent and selective antagonists for dopamine receptor subtypes. For instance, closely related analogs have been developed as dopamine D4 receptor antagonists with exceptional selectivity over other dopamine receptors (>2000-fold), making them valuable in vitro tool compounds for investigating signaling pathways in cellular models of L-DOPA-induced dyskinesia associated with Parkinson's disease therapy . The structural features present in this compound are frequently utilized in constructing molecules targeting the central nervous system (CNS), and its physicochemical profile can be evaluated using metrics like the Central Nervous System Multi-Parameter Optimization (CNS MPO) score to assess its potential for blood-brain barrier penetration . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the safety data sheet and conduct all necessary risk assessments.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTCZYHBRDOVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is a novel compound characterized by its unique structural features, which include a piperidine ring with two fluorine substitutions and a carbonyl group. This compound has garnered attention due to its biological activity, particularly as an antagonist of orexin receptors, which play a crucial role in regulating various physiological processes such as sleep and appetite.

Research indicates that this compound acts primarily as an antagonist of orexin receptors, specifically Orexin-1 and Orexin-2 . This antagonism is significant because orexin signaling is implicated in conditions such as obesity, sleep disorders, and drug dependency. By blocking these receptors, the compound may help modulate appetite and sleep patterns, thereby presenting potential therapeutic applications in these areas.

Binding Affinity Studies

Binding affinity studies have been conducted to determine the efficacy of this compound in inhibiting orexin-mediated signaling pathways. These studies typically utilize radiolabeled ligands and cell lines expressing orexin receptors to assess the potency of this compound. Results indicate that the compound exhibits a significant binding affinity for both Orexin-1 and Orexin-2 receptors, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanoneCHFNOContains one fluorine atomLess potent orexin antagonist
4,4-Difluoro-1-(pyrrolidin-3-carbonyl)piperidineCHFNOPyrrolidine substitution instead of piperidineDifferent receptor interaction profile
4-(Difluoromethyl)piperidineCHFNSimpler structure with no carbonyl groupLacks specific biological activity related to orexins

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. For instance:

  • Obesity Management : In animal models, the administration of this compound resulted in significant reductions in food intake and body weight gain, suggesting its potential use in obesity treatment.
  • Sleep Disorders : The antagonistic action on orexin receptors has shown promise in improving sleep quality in preclinical studies.
  • Drug Dependency : Investigations into its effects on addiction-related behaviors indicate that it may mitigate withdrawal symptoms associated with certain substances.

Comparison with Similar Compounds

Key Observations :

  • Carbonyl vs. Acyl Groups: The piperidine-3-carbonyl group enables stronger hydrogen bonding compared to spiroquinoline acyl derivatives, which may enhance target affinity .
  • Natural vs. Synthetic : Natural nigramides exhibit structural diversity but lack fluorination, limiting their utility in environments requiring oxidative stability .

Binding and Pharmacophore Compatibility

Evidence from sigma-1 receptor (S1R) ligand studies (Table 2 in ) reveals that hydrophobic substituents at the piperidine 4-position (e.g., phenylbutyl groups) influence binding orientation. For instance:

  • Compounds with RMSD > 2.5 Å (e.g., compounds 11, 57) maintain salt-bridge interactions with Glu172 but exhibit displacement toward helices α4/α3.
  • Larger hydrophobic groups (e.g., in compounds 37, 66) adopt opposite orientations but fit better in the hydrophobic cavity near α4/α5 helices.

The target compound’s difluoro and carbonyl groups likely balance hydrophobic and electrostatic interactions, optimizing fit within the S1R pharmacophore model .

Preparation Methods

Key Reaction Steps:

  • Starting from 3-alkoxy-4-piperidinones, deoxofluorination with Morph-DAST yields 3-alkoxy-4,4-difluoropiperidines.
  • Selective N- and O-deprotection steps follow to yield the target functionalized piperidine derivatives.
  • Oxidation reactions, for example using Dess-Martin periodinane, can be employed to modify hydroxyl groups or introduce carbonyl functionalities on the ring.

Detailed Preparation Method from Patent Literature

A patented process describes the preparation of 1-substituted 3,3-difluoro-4-hydroxy or carbonyl-5-methylpiperidines and their derivatives, which are structurally related to 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine. The method emphasizes:

  • Use of 3,3-difluoro-4-hydroxy-5-ester piperidine derivatives as starting materials.
  • A sequence of redox reactions involving reduction, sulfonylation (using sulfonyl chlorides such as methanesulfonyl chloride or paratoluensulfonyl chloride), and further reduction steps.
  • The process is designed to be efficient, with high yields and minimal impurities, suitable for scale-up and pharmaceutical raw material production.
  • The method avoids pollutant generation, aligning with green chemistry principles.

Reaction Conditions Summary:

Step Reaction Type Reagents/Conditions Temperature Range Notes
1 Reduction Various reducing agents (NaBH4, KBH4, LiAlH4, etc.) -20 °C to 100 °C Converts precursor to intermediate
2 Sulfonylation Sulfonyl chloride (e.g., methanesulfonyl chloride) + organic/inorganic base 0 °C to 100 °C Selective protection of hydroxyl groups
3 Reduction Hydrogenation (Pd/C, Pt/C) or borohydrides 0 °C to 50 °C Final reduction to target piperidine
4 Oxidation Dess-Martin periodinane Room temperature Introduces or modifies carbonyl groups

Research Findings on Reaction Challenges and Fluorine Effects

  • The presence of fluorine atoms significantly alters the electronic properties of the piperidine ring, making electrophilic attack more difficult due to strong electron-withdrawing effects.
  • This effect complicates direct alkylation or substitution reactions on fluorinated intermediates, necessitating carefully optimized reaction conditions and protecting group strategies.
  • The fluorine substitution also influences the dipole moment and electron cloud density, affecting reaction kinetics and yields.

Additional Synthetic Insights from Academic Research

  • The oxidation of 4,4-difluoro-3-hydroxy-1-(trifluoroacetyl)piperidine with Dess-Martin periodinane yields 4,4-difluoro-3,3-dihydroxypiperidine, demonstrating the utility of selective oxidation in modifying fluorinated piperidine scaffolds.
  • Deoxofluorination reactions are typically performed under mild conditions, and the hydroxy substituent is often protected via alkylation to improve yields and selectivity.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 3-alkoxy-4-piperidinones, 3,3-difluoro-4-hydroxy-5-ester piperidines
Key Reagents Morpholinosulfur trifluoride, sulfonyl chlorides (methanesulfonyl chloride, tosyl chloride)
Reducing Agents Sodium borohydride, potassium borohydride, lithium aluminum hydride, Pd/C, Pt/C catalysts
Oxidizing Agents Dess-Martin periodinane
Typical Reaction Conditions Temperature range: -20 °C to 100 °C; solvents include CH2Cl2, ethers, alcohols, toluene
Purification Conventional post-reaction workup; crystallization and solvent extraction
Advantages High yield, low impurity, scalable, environmentally friendly
Challenges Fluorine-induced electronic effects complicate electrophilic substitutions

Q & A

Q. What are the recommended synthetic routes for 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step procedures, including fluorination and carbonyl coupling. Key steps may include:

  • Fluorination : Use of hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) under inert conditions to introduce fluorine atoms at the 4,4-positions of the piperidine ring .
  • Coupling Reactions : Piperidine-3-carbonyl groups can be introduced via amide bond formation using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF or dichloromethane) .
    Optimization Tips :
  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates .
  • Use computational tools (e.g., density functional theory (DFT)) to predict steric/electronic effects on reaction yields .

Table 1 : Example Reaction Conditions

StepReagentsSolventTemperatureTimeYield Range
FluorinationDASTDCM0–25°C6–12 h60–75%
Carbonyl CouplingHATU, DIPEADMFRT24 h50–65%

Q. How should researchers handle safety risks associated with this compound?

  • Hazard Identification : The compound may cause skin/eye irritation (GHS Category 2) and respiratory irritation (STOT SE 3) based on structural analogs .
  • Safety Protocols :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    • In case of inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR : 19F^{19}\text{F} NMR to verify fluorination positions; 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone confirmation.
    • HRMS : High-resolution mass spectrometry to validate molecular weight (±1 ppm error).
  • Purity Assessment :
    • HPLC with UV/Vis detection (λ = 254 nm) and C18 columns; aim for >95% purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in spectral peaks (e.g., unexpected 19F^{19}\text{F} NMR shifts) may arise from conformational flexibility or solvent effects.

  • Strategy :
    • Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR spectra under varying solvent models (e.g., PCM for polar solvents) .
    • Cross-validate with experimental data from analogs (e.g., 4-arylpiperidines in ).
    • Use cheminformatics tools (e.g., ACD/Labs or ChemAxon) to predict splitting patterns .

Table 2 : Example DFT Parameters

SoftwareBasis SetSolvent ModelConvergence Threshold
GaussianB3LYP/6-31G(d)PCM (Water)1e-6 Hartree

Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?

  • Factorial Design : Use a 2k^k factorial approach to test variables like catalyst loading, temperature, and solvent polarity .
  • Case Study :
    • Factors : Catalyst (e.g., BINOL-derived phosphoric acid), solvent (toluene vs. acetonitrile).
    • Response : Enantiomeric excess (ee) measured via chiral HPLC .
  • Machine Learning : Apply platforms like ICReDD to predict optimal conditions via reaction path searches and quantum chemical calculations .

Q. How can researchers address low bioactivity in pharmacological assays for this compound?

  • Hypothesis Testing :
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability (see for fluorinated analogs).
    • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity.
  • Data Analysis :
    • Compare IC50_{50} values with structurally related compounds (e.g., piperidine-based inhibitors in ).
    • Apply multivariate analysis to correlate substituent effects with activity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
  • Quality Control :
    • Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like stirring rate and reagent stoichiometry .
    • Reference USP/EP guidelines for impurity profiling ().

Q. How can interdisciplinary approaches enhance research on this compound?

  • Collaborative Frameworks :
    • Computational + Experimental : Combine molecular dynamics simulations (e.g., GROMACS) with kinetic studies to probe reaction mechanisms .
    • Chemical Biology : Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.